5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBDETJVJSTWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51521-95-0 | |

| Record name | 5-(aminomethyl)furan-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride CAS number

An In-Depth Technical Guide to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a central furan ring, a core structure in many biologically active molecules. Its unique architecture, combining a carboxylic acid and an aminomethyl group, makes it a highly versatile and valuable intermediate in medicinal chemistry and polymer science.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications.[2] This guide will explore the compound's key attributes, from its fundamental chemical properties to its role in the development of novel pharmaceuticals and sustainable materials.

The primary Chemical Abstracts Service (CAS) number for the hydrochloride form of this compound is 934-65-6 .[3][4][5] It is also sometimes referenced under other identifiers, but 934-65-6 is the most specific designation for the hydrochloride salt.

Physicochemical Properties and Structural Data

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound typically presents as a white to off-white solid.[2] The presence of both a carboxylic acid and an amine group, protonated in the hydrochloride form, renders it soluble in polar solvents like water, ethanol, and acetone.[2][6] This solubility is a critical asset for its application in aqueous reaction media, including bi-enzymatic and chemo-enzymatic synthesis.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 934-65-6 | [3][4][5] |

| Molecular Formula | C₆H₇NO₃ · HCl | [6] |

| Molecular Weight | 177.58 g/mol | [1][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents (water, ethanol, acetone) | [6] |

| SMILES | O=C(O)C1=CC=C(CN)O1.Cl | [4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4][6] |

The structural arrangement of the furan ring with its substituents at the 2 and 5 positions allows for specific and controlled derivatization, making it a predictable and reliable building block in complex molecular synthesis.[1][2]

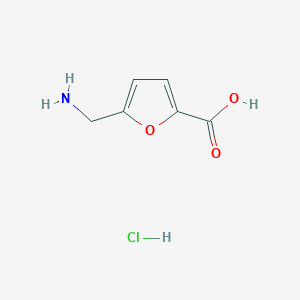

Caption: Chemical structure of this compound.

Synthesis Methodologies: From Chemical to Bio-Catalytic Routes

The synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) and its hydrochloride salt has evolved, reflecting the broader chemical industry's shift towards greener and more sustainable practices.

Chemical Synthesis Routes

Traditional chemical syntheses have been described, often involving multi-step procedures. One such pathway starts from furfurylamine, which is catalytically reacted with sodium hydroxide and subsequently oxidized.[6] Another approach involves the oxidation and amination of 5-hydroxybenzoic acid.[6] While effective, these methods often require harsh reaction conditions and may generate significant waste streams.

Chemo-Enzymatic and Enzymatic Synthesis

More recently, significant research has focused on bio-catalytic and chemo-enzymatic pathways, which offer higher selectivity and more benign reaction conditions. A prominent starting material for these "green" routes is 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from biomass.

One innovative approach is a one-pot, two-step hybrid synthesis.[7] This process first involves the catalytic oxidation of HMF to an aldehyde intermediate (5-formyl-2-furancarboxylic acid), followed by amination using a transaminase enzyme.[7]

A fully enzymatic, one-pot, one-step cascade reaction has also been developed.[8][9] This elegant pathway converts HMF directly to AMFCA using a four-enzyme system in an aqueous medium.[8] The causality for this multi-enzyme approach lies in its efficiency and sustainability; it minimizes intermediate purification steps and waste production. The system uses an HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase, with L-alanine as the amine donor, which is sustainably regenerated in the cycle.[8]

Caption: One-pot enzymatic cascade for the synthesis of AMFCA from HMF.

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a strategic building block for creating diverse and complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its structure is a valuable scaffold in medicinal chemistry for several reasons:

-

Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a way to modulate physicochemical properties like solubility and metabolism while potentially maintaining biological activity.

-

Reactive Handles: The carboxylic acid and aminomethyl groups provide orthogonal reactive sites for further functionalization, allowing for the construction of libraries of compounds for screening.[1][2]

-

Proven Bioactivity: Furan-containing compounds have demonstrated a wide range of biological activities. This precursor has been used in the development of antiviral, antibacterial, anti-inflammatory, and anti-cancer agents.[1][5][10] For instance, its derivatives have been explored as potential antitubercular agents that target iron acquisition in mycobacteria.[11]

Bio-Based Monomer for Advanced Polymers

Beyond pharmaceuticals, 5-(Aminomethyl)furan-2-carboxylic acid represents a significant advancement in sustainable materials. It serves as a biogenic replacement for fossil-based monomers in the production of semi-aromatic polyamides.[8][9] These high-performance thermoplastics are widely used in demanding applications within the automotive, electronics, and packaging industries.[8] The ability to synthesize this monomer from renewable biomass via enzymatic processes positions it as a critical component in the future of green polymer chemistry.[7][9]

Experimental Protocol: Synthesis Validation and Quality Control

The following is a generalized protocol for the final step of a synthesis—the salt formation and purification—which serves as a self-validating system through in-process controls.

Objective: To convert 5-(Aminomethyl)furan-2-carboxylic acid (free base) to its hydrochloride salt and verify purity.

Materials:

-

5-(Aminomethyl)furan-2-carboxylic acid (synthesized, crude)

-

Anhydrous isopropanol

-

Concentrated Hydrochloric Acid (HCl), reagent grade

-

Diethyl ether, anhydrous

-

pH indicator strips (range 1-3)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆)

Protocol:

-

Dissolution & Stoichiometry Calculation (Input Control):

-

Accurately weigh the crude 5-(Aminomethyl)furan-2-carboxylic acid and dissolve it in a minimal amount of anhydrous isopropanol.

-

Calculate the molar equivalent of the free base. Based on this, calculate the precise volume of concentrated HCl (1.05 molar equivalents) required for protonation. Causality: Using a slight excess of HCl ensures complete conversion to the salt form, driving the equilibrium.

-

-

Acidification (Process Control):

-

Cool the isopropanol solution in an ice bath to control the exothermic reaction.

-

Slowly add the calculated volume of concentrated HCl dropwise with constant stirring.

-

Monitor the reaction mixture. The hydrochloride salt, being less soluble in isopropanol, should begin to precipitate.

-

After addition, allow the mixture to stir in the ice bath for 30 minutes.

-

Validation Check 1: Using a glass rod, spot the solution onto a pH strip. The pH should be acidic (pH 1-2). If not, add HCl dropwise until the target pH is reached.

-

-

Precipitation and Isolation (Output Control):

-

To maximize precipitation, slowly add anhydrous diethyl ether (an anti-solvent) until the solution becomes cloudy and a significant amount of solid has formed.

-

Continue stirring in the ice bath for another hour.

-

Isolate the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the product under high vacuum.

-

-

Purity Analysis (Final Validation):

-

Validation Check 2 (TLC): Dissolve a small sample of the starting material and the final product in a suitable solvent. Spot both on a TLC plate and elute with an appropriate solvent system (e.g., dichloromethane:methanol). The final product should show a single spot, different from the starting material.

-

Validation Check 3 (NMR): Prepare an NMR sample of the dried product. The resulting ¹H NMR spectrum should confirm the structure and the absence of significant impurities. The integration of protons should match the expected structure.

-

Record the final yield and melting point.

-

Caption: Self-validating workflow for the purification of the HCl salt.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: Safety data indicates that the compound can cause skin and eye irritation and may cause respiratory irritation.[12]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][15] Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere.[4][6] Keep away from incompatible materials such as strong oxidizing agents.[14]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its value is derived from its versatile structure, which allows for the creation of novel bioactive molecules, and its potential to be sourced from renewable biomass, paving the way for more sustainable high-performance polymers. As research continues to prioritize green chemistry and the development of novel therapeutics, the importance and application of this furan derivative are set to expand significantly.

References

-

MySkinRecipes. This compound. [Link]

-

Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: 5-Hydroxymethylfurfural. [Link]

-

ResearchGate. Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

ResearchGate. (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 934-65-6|5-(Aminomethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Bio-derived Building Block of Interest

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) and its hydrochloride salt are heterocyclic compounds featuring a furan core substituted with a primary amine and a carboxylic acid. This unique arrangement of functional groups makes it an analogue of aminobenzoic acids and a valuable building block, particularly as a bio-based replacement for fossil-derived monomers in the production of semi-aromatic polyamides.[1][2][3] The presence of both acidic and basic moieties, combined with the aromatic-like furan ring, imparts a versatile reactivity profile that is attractive for drug design and polymer synthesis.[4][5]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling, formulation, and certain reaction conditions. This guide will focus on the properties and synthesis of this salt.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing effective experiments and applications.

Chemical Structure

The structure consists of a central furan ring, which imparts a degree of planarity.[6][7] The carboxylic acid at the C2 position and the aminomethyl group at the C5 position are the key functional groups responsible for its reactivity. In the hydrochloride salt, the primary amine is protonated, forming an ammonium chloride salt.

Caption: Structure of this compound.

Core Physicochemical Data

The physical and chemical properties are summarized below. These values are critical for determining appropriate solvents, predicting reactivity, and designing purification protocols.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Molecular Formula | C₆H₈ClNO₃ (or C₆H₇NO₃·HCl) | [8] |

| Molecular Weight | 177.58 g/mol | [8] |

| CAS Number | 51521-95-0 | [8] |

| Solubility | Soluble in polar solvents like water, ethanol, and acetone. | [4][8] |

Expert Insight: The solubility in polar solvents is a direct consequence of the ionic hydrochloride salt and the hydrogen bonding capacity of the carboxylic acid group.[4] This is a significant advantage for enzymatic transformations, which are typically conducted in aqueous buffers.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of AMFCA is pivotal to its accessibility for research and industrial applications. Historically, chemical routes were common, but modern approaches increasingly favor enzymatic or hybrid chemo-enzymatic pathways, often starting from the bio-based platform chemical 5-hydroxymethylfurfural (HMF).

Chemical Synthesis

Traditional chemical synthesis can involve multiple steps. One described pathway involves the reaction of furfurylamine with sodium hydroxide, followed by oxidation with sodium hypochlorite.[8] Another approach might start from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), requiring the conversion of the hydroxyl group to an amine, a process that can involve harsh reagents and protective group chemistry.

Causality Behind Experimental Choices: The choice of a purely chemical route is often dictated by the need for large-scale production where catalyst cost is a primary driver. However, these routes can suffer from lower selectivity, leading to the formation of byproducts like 2,5-furandicarboxylic acid (FDCA) and requiring more intensive purification.[5]

Enzymatic and Chemo-enzymatic Synthesis

A more elegant and sustainable approach is the one-pot, multi-enzyme cascade to convert HMF into AMFCA.[2][3] This strategy leverages the high specificity of enzymes to perform sequential transformations under mild, aqueous conditions, minimizing waste and avoiding hazardous reagents.[1]

Caption: Simplified enzymatic pathway from HMF to AMFCA.

Protocol: One-Pot, One-Step Enzymatic Synthesis of AMFCA from HMF

This protocol is adapted from state-of-the-art methodologies and serves as a self-validating system through its reliance on highly specific biocatalysts.[2]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM sodium phosphate buffer, pH 8.0).

-

Reagent Addition: Add the starting material, 5-hydroxymethylfurfural (HMF), to the desired concentration (e.g., 16 mM). Add L-alanine, which will serve as the amine donor.

-

Cofactor and Regeneration: Add necessary cofactors (e.g., NAD⁺) and the enzymes for the amine donor regeneration cycle, such as alanine dehydrogenase. This creates a self-sustaining system for the transamination step.

-

Enzyme Cascade Addition: Add the purified enzymes for the main pathway:

-

An engineered HMF oxidase (HMFO) to oxidize the alcohol group of HMF.

-

An aldehyde dehydrogenase (ALDH) to oxidize the aldehyde group.

-

An omega-transaminase (ω-TA) to convert an intermediate carbonyl group to the final aminomethyl group.

-

-

Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Periodically take aliquots to monitor the consumption of HMF and the formation of AMFCA using High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Once the reaction reaches completion, acidify the mixture to precipitate the product. The AMFCA can then be isolated via filtration or centrifugation, washed, and dried. Conversion to the hydrochloride salt is achieved by dissolving the free acid in a suitable solvent and treating it with hydrochloric acid.

Expert Insight: The beauty of this enzymatic cascade lies in its redox neutrality.[1] The use of an alanine dehydrogenase for amine donor regeneration also balances the nicotinamide cofactor levels, making the process highly efficient and eliminating the need to add expensive cofactors stoichiometrically.

Reactivity and Stability

The reactivity of this compound is governed by its three key components: the furan ring, the carboxylic acid, and the primary ammonium group.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. Its presence is key to the molecule's use in forming polyesters and polyamides.[9]

-

Aminomethyl Group: The primary amine (after deprotonation of the salt) is nucleophilic and can participate in reactions like acylation, alkylation, and Schiff base formation. This functionality is the complementary reactive site for polyamide synthesis.

-

Furan Ring: The furan ring is an electron-rich aromatic system. While relatively stable, it can be susceptible to degradation under strongly acidic conditions or potent oxidizing agents.[9] The stability of the furan moiety is a critical consideration in polymerization and drug formulation processes.

Stability Considerations: The compound is generally stable under standard storage conditions. As a hydrochloride salt, it is less susceptible to oxidative degradation of the amine group. However, like many furan derivatives derived from carbohydrates, it can be sensitive to heat and light over extended periods.[10] For long-term storage, refrigeration under an inert atmosphere is recommended.[10]

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool for scientists.

Polymer Chemistry

AMFCA is a prime candidate as a bio-based monomer for producing high-performance polyamides, analogous to petroleum-derived aramids. The ability to synthesize both the amine and carboxylic acid functionalities from biomass (via HMF) makes it a cornerstone of efforts to create a more sustainable chemical industry.[2][3]

Caption: Polycondensation of AMFCA monomers to form a polyamide.

Medicinal Chemistry and Drug Development

In drug discovery, furan-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as potential antitubercular agents that target iron acquisition in mycobacteria.[7] The aminomethyl group provides a handle for further derivatization, allowing chemists to synthesize libraries of related compounds to explore structure-activity relationships (SAR). The molecule's structural similarity to natural biological building blocks also makes it a person of interest in developing novel therapeutics, with some sources suggesting potential anti-inflammatory properties.[11]

Conclusion

This compound is more than just a chemical; it represents a bridge between renewable biomass and high-value chemical products. Its well-defined physicochemical properties, coupled with increasingly sophisticated and sustainable synthetic routes, position it as a critical building block for the next generation of polymers and pharmaceuticals. For the research scientist, its versatile reactivity offers a rich platform for innovation, while for the drug development professional, it provides a novel scaffold with promising biological potential.

References

-

Title: 5-(Hydroxymethyl)furan-2-carboxylic acid Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives Source: Arkivoc URL: [Link]

-

Title: One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: mediaTUM URL: [Link]

-

Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: MDPI URL: [Link]

-

Title: Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst Source: MDPI URL: [Link]

-

Title: One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: ResearchGate URL: [Link]

-

Title: 5-Amino-furan-2-carboxylic acid Source: PubChem - NIH URL: [Link]

-

Title: Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers Source: ResearchGate URL: [Link]

-

Title: furfuryl octanoate Source: PubChem - NIH URL: [Link]

-

Title: 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid Source: PubChem - NIH URL: [Link]

-

Title: Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system Source: PMC - NIH URL: [Link]

-

Title: Uniform Sanitary and Epidemiological and Hygienic Safety Requirements for Food Source: adb.org URL: [Link]

-

Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

Sources

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Hydroxymethyl)furan-2-carboxylic Acid | 6338-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Introduction: A Versatile Furan Derivative

This compound is an organic compound featuring a furan ring substituted with a carboxylic acid at the 2-position and an aminomethyl group at the 5-position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a highly versatile intermediate in organic synthesis.[1][2] Its structural rigidity, conferred by the furan ring, and the presence of two key functional groups—an amine and a carboxylic acid—make it a valuable scaffold for creating complex molecules. This compound serves as a bio-based monomer for producing semi-aromatic polyamides and is a crucial starting material in the synthesis of novel pharmaceutical agents and advanced materials.[3]

Structural Elucidation and Physicochemical Properties

The core of this molecule is a five-membered aromatic furan ring. The electron-withdrawing carboxylic acid group and the aminomethyl group at opposite ends of the ring significantly influence its reactivity. The protonated amine in the hydrochloride salt form renders the compound as a white to off-white solid, generally soluble in polar solvents like water, ethanol, and methanol.[1][2]

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 51521-95-0 | [2] |

| Chemical Formula | C₆H₇NO₃·HCl | [2] |

| Molecular Weight | 177.58 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, ethanol, acetone | [2] |

| Storage | 2°C - 8°C, tightly sealed container | [2] |

The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes this molecule zwitterionic in its non-salt form, a property crucial for its application in building peptidomimetics and other biologically relevant structures.

Synthesis and Mechanistic Considerations

The synthesis of 5-(aminomethyl)furan-2-carboxylic acid can be approached through various routes, often starting from bio-renewable resources like 5-(hydroxymethyl)furfural (HMF).[3] The choice of synthetic pathway is dictated by factors such as desired purity, scalability, and environmental impact.

Chemo-enzymatic Synthesis from HMF

A modern and sustainable approach involves a one-pot, multi-enzyme cascade to convert HMF into the target molecule.[3] This method offers high selectivity and avoids the use of harsh chemical reagents.

Caption: Chemo-enzymatic cascade for the synthesis of AMFCA from HMF.

Expertise in Action: The use of an engineered HMF oxidase in the first step is critical for selectively oxidizing the hydroxymethyl group to an aldehyde without affecting the existing aldehyde. The subsequent transamination step, utilizing an ω-transaminase, is a key transformation that introduces the amine functionality with high specificity. An alanine dehydrogenase is often included to regenerate the L-alanine amine donor, creating a sustainable, closed-loop system.[3]

Detailed Experimental Protocol (Illustrative)

Below is a conceptual protocol for the final amination and salt formation step, assuming the precursor 5-formyl-2-furancarboxylic acid is available.

Objective: To synthesize this compound via reductive amination.

Materials:

-

5-Formyl-2-furancarboxylic acid (1.0 eq)

-

Ammonium chloride (1.5 eq)

-

Sodium cyanoborohydride (1.2 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for pH adjustment and salt formation)

Procedure:

-

Dissolution: Dissolve 5-formyl-2-furancarboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Source Addition: Add ammonium chloride to the solution and stir until dissolved. The ammonium chloride serves as the source of ammonia in equilibrium.

-

Reductive Amination: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. This reducing agent is selective for the imine intermediate formed in situ, minimizing the reduction of the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute HCl. Adjust the pH to ~1 with concentrated HCl to ensure the precipitation of the hydrochloride salt.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove organic impurities, and dry in vacuo to yield the final product.

Trustworthiness through Validation: The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Spectroscopic and Analytical Characterization

Confirming the structure of the final compound is a critical step that relies on multiple analytical methods.

Caption: Key analytical methods for structural verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each proton environment. One would expect to see two doublets for the furan ring protons, a singlet for the aminomethyl (-CH₂-) protons, and broad signals for the amine (-NH₃⁺) and carboxylic acid (-COOH) protons. The integration of these signals confirms the relative number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₆H₈NO₃⁺ for the free amine cation) with high confidence.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a broad O-H stretch for the carboxylic acid, N-H stretching for the ammonium group, and a strong C=O stretch for the carbonyl group.

-

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline materials, SC-XRD provides unambiguous proof of the molecular structure and connectivity, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding.[4][5]

Applications in Research and Development

The unique bifunctional nature of 5-(aminomethyl)furan-2-carboxylic acid makes it a valuable building block in several areas of chemical science.

Medicinal Chemistry and Drug Discovery

This molecule serves as a rigid scaffold for the synthesis of novel therapeutic agents. Furan-based compounds are known to possess a wide range of biological activities.[6]

-

Antitubercular Agents: Furan-2-carboxylic acid derivatives have been identified as potential inhibitors of iron acquisition in Mycobacterium tuberculosis, representing an innovative anti-virulence strategy.[4]

-

Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide chains to create analogues with constrained conformations, which can lead to enhanced biological activity or stability.

-

Anti-inflammatory Agents: Some derivatives have shown potential as inhibitors of prostaglandin synthesis, suggesting applications in anti-inflammatory drug design.[6]

Polymer and Materials Science

As a bio-derived monomer, 5-(aminomethyl)furan-2-carboxylic acid (AMFCA) is a sustainable alternative to fossil-based chemicals for the production of high-performance polymers.[3]

-

Polyamides: AMFCA can be polymerized to form semi-aromatic polyamides, which are thermoplastics with applications in the automotive, electronics, and packaging industries due to their mechanical strength and thermal stability.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While specific data for the hydrochloride salt is limited, related furan carboxylic acids are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7] The recommended storage temperature is between 2°C and 8°C.[2] Keep the container tightly closed to prevent moisture absorption.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and valuable tool for innovation. Its bio-based potential, coupled with its utility in constructing complex and biologically active molecules, positions it at the forefront of sustainable chemistry and pharmaceutical development. A thorough understanding of its structure, properties, and synthesis is paramount for researchers aiming to unlock its full potential in their applications.

References

-

Gargiulo, S., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]

-

Macchi, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1493. Retrieved from [Link]

-

Li, Y., et al. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1548. Retrieved from [Link]

Sources

- 1. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

The Strategic Role of IR Spectroscopy in Molecular Characterization

An In-depth Technical Guide to the Infrared Spectrum of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

This guide provides a detailed technical analysis of the vibrational characteristics of this compound, a molecule of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document elucidates the principles behind acquiring and interpreting the infrared (IR) spectrum of this compound. We will explore the correlation between molecular structure and spectral features, present a field-proven protocol for data acquisition, and offer a systematic approach to spectral interpretation, thereby providing a robust framework for the characterization of complex organic molecules.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), an IR spectrum provides a unique "molecular fingerprint." For a compound like this compound, which contains a furan ring, a carboxylic acid, and an amine salt, IR spectroscopy is exceptionally powerful. It allows for the rapid and non-destructive confirmation of these key functional groups, offering critical insights into purity, identity, and intermolecular interactions such as hydrogen bonding, which are vital in understanding the solid-state properties of active pharmaceutical ingredients and their intermediates.

Deciphering the Molecular Blueprint: Structure and Expected Vibrational Signatures

A rigorous interpretation of an IR spectrum is predicated on a thorough understanding of the molecule's constituent functional groups. This compound is a multi-functional molecule, and each part of its structure contributes distinct features to the overall spectrum.

The presence of the amine as a hydrochloride salt (R-CH₂NH₃⁺Cl⁻) and the carboxylic acid group (-COOH) leads to extensive hydrogen bonding in the solid state. This has a profound effect on the spectrum, particularly in the high-frequency region.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Characteristics and Causality |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Extremely broad due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers in the solid state.[1][2] |

| N-H (Ammonium Salt) | Stretching | 2800 - 3200 | Broad absorption from symmetric and asymmetric stretches of the -NH₃⁺ group. This band will heavily overlap with the O-H stretch. |

| C-H (Furan Ring) | Stretching | ~3100 | Weak to medium intensity bands characteristic of sp² C-H bonds in an aromatic system. |

| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2850 - 2960 | Two distinct bands are expected for the -CH₂- group adjacent to the amine. |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | A very strong and sharp absorption. Its position is influenced by conjugation with the furan ring, which can lower the frequency.[1][3] |

| N-H (Ammonium Salt) | Asymmetric Bending | 1500 - 1600 | Medium to strong absorption, often referred to as the ammonium band. |

| C=C (Furan Ring) | Stretching | 1475 - 1600 | Multiple bands of variable intensity arising from the aromatic ring vibrations. |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong band associated with the C-O single bond of the acid, often coupled with O-H bending.[2] |

| C-O-C (Furan Ring) | Asymmetric Stretching | ~1225 | A characteristic band for the furan ring ether linkage.[4] |

| Furan Ring | Breathing/Pulsation | ~1020 | A sharp, characteristic band for the furan nucleus.[4] |

A Protocol for Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a clean, reproducible IR spectrum is paramount. For a solid powder like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the technique of choice. It requires minimal sample preparation, is rapid, and provides high-quality data from the native material.[5][6][7]

Experimental Workflow: From Sample to Spectrum

The following workflow diagram illustrates the logical and systematic process for acquiring an ATR-FTIR spectrum, ensuring data integrity at each stage.

Caption: A validated workflow for the acquisition and processing of an ATR-FTIR spectrum of a solid sample.

Detailed Step-by-Step Methodology

-

Instrument Preparation:

-

Crystal Cleaning: The ATR crystal (typically diamond) must be impeccably clean. Wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol. Allow it to dry completely. This prevents sample cross-contamination.

-

Background Collection: With the clean crystal and pressure arm in place, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that digitally subtracts the absorbance of atmospheric water and CO₂ from the final sample spectrum.

-

-

Sample Analysis:

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

-

Pressure Application: Engage the ATR pressure clamp to apply firm, consistent pressure. This is essential to ensure intimate and uniform contact between the solid sample and the ATR crystal, which is necessary for a strong, high-quality spectrum.[8]

-

Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.

-

-

Data Processing:

-

ATR Correction: Apply a software-based ATR correction. The depth of penetration of the IR beam into the sample is wavelength-dependent in ATR. This correction algorithm compensates for this effect, making the resulting spectrum more comparable to a traditional transmission spectrum, with more accurate peak intensities at lower wavenumbers.

-

Analysis: Use the software's tools to identify the precise wavenumbers of the absorption maxima and annotate the spectrum according to the assignments in Table 1.

-

A Guided Tour Through the Spectrum

Interpreting the spectrum involves systematically examining its different regions:

-

The 3300-2500 cm⁻¹ Region: Expect a very broad, and potentially "messy," absorption feature. This is the result of the heavily overlapped O-H stretching from the hydrogen-bonded carboxylic acid and the N-H stretching from the ammonium salt. This broadness is a strong indicator of these functional groups being present in a hydrogen-bonded solid state.[9]

-

The 1700 cm⁻¹ Region: A very strong, sharp peak around 1700-1725 cm⁻¹ should be present. This is the C=O stretch of the carboxylic acid and is often the most intense peak in the spectrum. Its sharpness contrasts with the broadness of the O-H stretch.

-

The Fingerprint Region (1600-1000 cm⁻¹): This region will be complex but highly informative. Key peaks to identify are the N-H bend of the ammonium group (~1500-1600 cm⁻¹), the C=C stretches of the furan ring, and the strong C-O stretches from the acid and the furan ether linkage. The characteristic furan ring bands near 1225 cm⁻¹ and 1020 cm⁻¹ should be sought out as confirmation of the heterocyclic core.[4]

Conclusion: A Vibrational Signature of Identity and Purity

The infrared spectrum of this compound is a rich source of structural information. By following a rigorous, self-validating experimental protocol and applying a systematic interpretation based on the foundational principles of vibrational spectroscopy, researchers can confidently confirm the molecular identity and assess the purity of this important chemical entity. The combination of the extremely broad O-H/N-H stretch, the strong carbonyl absorption, and the characteristic fingerprint of the furan ring provides a unique and definitive spectral signature. This guide equips the modern scientist with the necessary expertise to leverage FT-IR spectroscopy to its full potential in the fast-paced environment of drug discovery and chemical development.

References

-

SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society (Resumed), 657-660. (Note: A direct link to the full text may require a subscription. A link to the abstract on a public research database is provided for verification: [Link])

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubMed Central. (2022, October 19). Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) Spectroscopy Sensitivity to the Thermal Decay of Bone Collagen. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]

-

ResearchGate. (2004). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2010, December 11). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

-

PubMed. (2010, July). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]

-

MDPI. (2021, September 15). Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Coupled with Chemometrics, to Control the Botanical Authenticity and Quality of Cold-Pressed Functional Oils Commercialized in Romania. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. Retrieved from [Link]

-

mediaTUM. (2021, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. covalent.com [covalent.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Physical Appearance of 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride

Introduction

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (CAS No. 51521-95-0) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of furan-2-carboxylic acid, its bifunctional nature—possessing both a primary amine and a carboxylic acid—makes it a versatile building block for the synthesis of novel polyamides, pharmaceuticals, and other complex molecular architectures. Accurate characterization of its physical properties is a fundamental prerequisite for its application in any research and development setting. This guide provides a technical overview of the physical appearance of this compound, grounded in available data and established scientific principles of material characterization.

Chemical Identity and Structure

The hydrochloride salt of 5-(Aminomethyl)furan-2-carboxylic acid is formed by the protonation of the primary aminomethyl group by hydrochloric acid. This conversion from the free base to the salt form is a common strategy in drug development to improve the solubility and stability of amine-containing compounds.

Methodological & Application

Application Note: A Robust One-Pot, Two-Step Chemo-Enzymatic Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFCA) from 5-Hydroxymethylfurfural (HMF)

Authored by: Senior Application Scientist, Bio-Renewable Materials Division

Abstract

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a pivotal bio-derived monomer, offering a sustainable alternative to fossil-based components for high-performance semi-aromatic polyamides.[1][2] These materials are critical in the automotive, electronics, and packaging industries. This application note presents a detailed, field-proven protocol for a one-pot, two-step synthesis of AMFCA starting from the versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF).[3][4][5] By integrating a selective chemocatalytic oxidation with a highly specific enzymatic transamination, this hybrid methodology achieves high yields while minimizing purification steps and solvent waste, aligning with the principles of green chemistry.[6][7][8]

Introduction and Strategic Rationale

The transition to a bio-based economy necessitates the development of efficient synthetic routes to key platform molecules and their derivatives. AMFCA is a prime example, possessing a rigid furan core and two distinct functional groups (amine and carboxylic acid) that make it an ideal building block for advanced polymers.[2][7]

Traditional chemical syntheses of AMFCA often require harsh conditions, multi-step procedures, and the use of hazardous reagents. In contrast, a one-pot hybrid catalytic approach offers significant advantages:

-

Process Intensification: Combining multiple reaction steps in a single vessel reduces capital costs, energy consumption, and waste generation.

-

Expertise & Selectivity: The strategy leverages the strengths of both chemical and biological catalysts. A robust heterogeneous metal catalyst performs the initial oxidation, while a highly selective enzyme (transaminase) ensures the correct introduction of the amine functionality without affecting the carboxylic acid group.

-

Trustworthiness & Reproducibility: This protocol is designed as a self-validating system. The sequential nature of the steps, with clear transition points, allows for straightforward in-process monitoring and ensures high fidelity from batch to batch.

The overall synthetic strategy involves two distinct, sequential transformations within the same reaction vessel:

-

Step 1 (Chemocatalysis): Selective aerobic oxidation of HMF to the key intermediate, 5-formyl-2-furancarboxylic acid (FFCA).[6]

-

Step 2 (Biocatalysis): Specific transamination of the formyl group of FFCA to an aminomethyl group, yielding the final product, AMFCA.

Caption: One-Pot, Two-Step Synthetic Workflow for AMFCA Production.

Mechanistic Insights: The "Why" Behind the Protocol

Step 1: Selective Oxidation using a Heterogeneous Catalyst

The initial transformation of HMF is a critical control point. HMF possesses two oxidizable functional groups: a primary alcohol and an aldehyde. For this synthesis, the target intermediate is 5-formyl-2-furancarboxylic acid (FFCA), which requires the selective oxidation of the hydroxymethyl group to an aldehyde and the aldehyde group to a carboxylic acid. However, a more direct and commonly reported route involves the selective oxidation of the aldehyde group of HMF to a carboxylic acid, followed by the oxidation of the alcohol group. A well-established pathway proceeds via the oxidation of HMF to FFCA.[9][10]

We employ a Platinum-on-silica (Pt/SiO₂) catalyst for this step.

-

Causality: Platinum is highly efficient for the aerobic oxidation of both alcohols and aldehydes. Operating at a slightly elevated temperature (e.g., 60 °C) in an aqueous, buffered solution provides the necessary activation energy for the reaction to proceed efficiently.[6]

-

Self-Validation: The use of a heterogeneous catalyst is crucial for the one-pot design. After the oxidation is complete, the solid Pt/SiO₂ can be left in the reactor without interfering with the subsequent enzymatic step, or it can be easily removed by simple filtration if desired, simplifying the overall process.

Step 2: Specific Amination via ω-Transaminase

Once FFCA is formed, the reaction conditions are adjusted to be biocompatible for the enzymatic step. An ω-transaminase (ω-TA) from a source such as Chromobacterium violaceum is introduced.[1][6]

-

Causality: ω-Transaminases are highly specific enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine) to a carbonyl acceptor (the formyl group of FFCA). This reaction requires the cofactor pyridoxal-5'-phosphate (PLP). The enzyme's high specificity (chemo- and regioselectivity) is paramount; it exclusively targets the aldehyde, leaving the carboxylic acid group untouched—a feat that is challenging to achieve with conventional chemical methods without protecting groups.

-

Self-Validation: The reaction is driven to completion by the choice of amine donor. Using L-alanine, the co-product is pyruvate. In more advanced systems, a regenerating enzyme like alanine dehydrogenase can be included to recycle the pyruvate back to L-alanine, ensuring the reaction equilibrium is continuously shifted towards product formation.[1][7]

Caption: Mechanism of the ω-Transaminase Catalyzed Reaction Step.

Detailed Application Protocol

This protocol describes a one-pot, two-step synthesis of AMFCA from HMF on a laboratory scale, yielding approximately 77% AMFCA.[6]

Materials & Equipment

| Reagents & Materials | Equipment |

| 5-Hydroxymethylfurfural (HMF), ≥98% | Jacketed glass reaction vessel with overhead stirrer |

| Platinum on silica (Pt/SiO₂), 5 wt% Pt | Temperature controller and circulator |

| ω-Transaminase (e.g., from C. violaceum) | pH meter and probe |

| L-Alanine, ≥99% | HPLC system with a suitable column (e.g., C18) |

| Pyridoxal-5'-phosphate (PLP) | Filtration apparatus |

| Sodium phosphate buffer (0.1 M) | Lyophilizer or rotary evaporator |

| Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment | Standard laboratory glassware |

Quantitative Data & Reaction Conditions

| Parameter | Step 1: Oxidation | Step 2: Transamination |

| Key Reagents | HMF (1.0 eq), Pt/SiO₂ (e.g., 5 mol% Pt) | ω-Transaminase, L-Alanine (1.5 eq), PLP (1 mM) |

| Solvent | 0.1 M Sodium Phosphate Buffer | Same reaction mixture |

| pH | 8.0 | Adjusted to 8.0 (if needed) |

| Temperature | 60 °C | 30 °C |

| Atmosphere | Air or O₂ (balloon) | Air |

| Typical Duration | 4-8 hours (until HMF consumption) | 12-24 hours (until FFCA consumption) |

| Expected Conversion | >95% | >80% |

Step-by-Step Experimental Procedure

Step 1: Chemocatalytic Oxidation of HMF to FFCA

-

Reactor Setup: To a 100 mL jacketed glass reactor, add 50 mL of 0.1 M sodium phosphate buffer. Start stirring at 300 RPM and set the circulator to maintain an internal temperature of 60 °C.

-

Reagent Addition: Once the temperature is stable, dissolve HMF (e.g., 1.26 g, 10 mmol) in the buffer. Adjust the pH to 8.0 using 1 M NaOH.

-

Catalyst Introduction: Add the Pt/SiO₂ catalyst to the reaction mixture. If using air, ensure adequate headspace. For faster reactions, an O₂ balloon can be fitted to the reactor.

-

Reaction Monitoring: Monitor the consumption of HMF by taking small aliquots every hour and analyzing them by HPLC or TLC. The reaction is complete when HMF is no longer detectable. A major byproduct, 2,5-furandicarboxylic acid (FDCA), may be observed.[6]

Step 2: Biocatalytic Transamination of FFCA to AMFCA

-

Condition Adjustment: Once Step 1 is complete, cool the reaction mixture to 30 °C using the circulator.

-

Biocatalyst Addition: Check the pH and readjust to 8.0 if necessary. Add L-Alanine (e.g., 1.34 g, 15 mmol), PLP (to a final concentration of 1 mM), and the ω-transaminase enzyme preparation.

-

Incubation: Maintain the temperature at 30 °C with gentle stirring (150-200 RPM) for 12-24 hours.

-

Reaction Monitoring: Monitor the formation of AMFCA and the consumption of the FFCA intermediate by HPLC.

Product Work-up and Purification

-

Catalyst Removal: At the end of the reaction, cool the mixture to room temperature. Remove the solid Pt/SiO₂ catalyst by vacuum filtration.

-

Enzyme Denaturation: Adjust the pH of the filtrate to 3.0 with 2 M HCl. This will precipitate the desired AMFCA product and denature the enzyme.

-

Isolation: Stir the acidified mixture on ice for 1 hour. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold deionized water and then a small amount of cold ethanol to remove impurities. Dry the white to off-white solid under vacuum to yield pure 5-(aminomethyl)furan-2-carboxylic acid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1: Incomplete oxidation of HMF can be due to catalyst deactivation or insufficient oxidant. Ensure the catalyst is of good quality and that there is adequate air/O₂ supply. Over-oxidation to FDCA can occur with prolonged reaction times; therefore, careful monitoring is essential.[6]

-

Stalled Transamination (Step 2): Low enzymatic activity can result from incorrect pH or temperature. Ensure the pH is precisely 8.0 before adding the enzyme. Confirm the activity of the enzyme batch and the presence of the PLP cofactor, which is essential for function.

-

Product Isolation Issues: AMFCA is an amino acid and exhibits zwitterionic properties. Its solubility is highly pH-dependent. Ensure the pH is accurately adjusted to its isoelectric point (around 3-4) for maximal precipitation and recovery.

Conclusion

This application note details a robust and efficient one-pot, two-step chemo-enzymatic protocol for the synthesis of 5-(aminomethyl)furan-2-carboxylic acid from HMF. By combining the durability of a heterogeneous oxidation catalyst with the unparalleled selectivity of an ω-transaminase, this method provides a scalable and sustainable route to a key bio-monomer. This process exemplifies a modern approach to chemical manufacturing, where integrated catalytic systems pave the way for a more sustainable chemical industry.

References

-

García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

-

Froidevaux, R., et al. (2020). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ChemCatChem. Available from ResearchGate. [Link]

-

García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing. [Link]

-

García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. [Link]

-

Various Authors. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. [Link]

-

Lin, L., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Semantic Scholar. [Link]

-

Lin, L., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Institutes of Health (NIH). [Link]

-

Kim, M., et al. (2022). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ResearchGate. [Link]

-

Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]

-

Rosenau, T., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

-

Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]

-

Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. SciSpace. [Link]

-

Lecture series by Dr. Debashis Mandal. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

-

García-García, P., et al. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

-

Li, H., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. [Link]

-

Zhang, Z., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]

-

Davis, S. E., et al. (2015). Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst. Green Chemistry. [Link]

-

Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. [Link]

-

National Center for Biotechnology Information. 5-Formyl-2-furancarboxylic Acid. PubChem Compound Database. [Link]

Sources

- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. researchgate.net [researchgate.net]

- 10. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enzymatic Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid Using ω-Transaminase

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to a Valuable Bio-based Monomer

5-(Aminomethyl)furan-2-carboxylic acid (AMFC) is a rigid, bio-based monomer that is gaining significant attention as a sustainable replacement for petroleum-derived components in the synthesis of high-performance polyamides.[1][2][3] These polymers exhibit exceptional thermal and mechanical properties, making them suitable for demanding applications in the automotive, electronics, and packaging industries.[1][4] Beyond polymer science, AMFC and its derivatives are also being explored for their potential in the pharmaceutical industry.[1]

Traditional chemical routes to AMFC often require harsh reaction conditions, including high temperatures and pressures, strong acids, and the use of organic solvents, which pose environmental and safety concerns.[1][4] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic reactions are typically conducted in aqueous media under mild conditions, demonstrating high selectivity and reducing the generation of hazardous waste.

This application note provides a detailed guide to the synthesis of AMFC from the bio-based platform chemical 5-hydroxymethylfurfural (HMF) using a multi-enzyme cascade, with a core focus on the key amination step catalyzed by an ω-transaminase. Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5][6] This methodology presents a more sustainable and efficient route to AMFC, aligning with the principles of green chemistry.

Principle of the Biocatalytic Cascade

The synthesis of AMFC from HMF is achieved through a one-pot, multi-enzyme cascade. This approach is highly efficient as it eliminates the need for intermediate purification steps, saving time and resources. The cascade involves the following key enzymatic transformations:

-

Oxidation of HMF: The process begins with the oxidation of the alcohol group of HMF to an aldehyde, and subsequently, the aldehyde group at the C2 position is oxidized to a carboxylic acid. This can be achieved using a combination of an HMF oxidase and an aldehyde dehydrogenase, yielding 5-formylfuran-2-carboxylic acid (FFCA) as the key intermediate for the transamination step.

-

Transamination of FFCA: An ω-transaminase (specifically, the well-characterized enzyme from Chromobacterium violaceum, Cv-ωTA) is then used to transfer an amino group from an amine donor to the formyl group of FFCA, producing the desired product, AMFC.[7]

This application note will focus on the practical aspects of setting up and running the transamination reaction, including enzyme preparation, reaction optimization, and product analysis.

Materials and Reagents

Enzymes and Substrates

-

ω-Transaminase from Chromobacterium violaceum (Cv-ωTA): This can be obtained from commercial suppliers of biocatalysis enzymes or produced recombinantly in E. coli. The gene for Cv-ωTA is well-documented, and expression vectors are readily available.[1][2][6][8]

-

5-Formylfuran-2-carboxylic acid (FFCA): The substrate for the transamination reaction. Can be synthesized from HMF or purchased from chemical suppliers.

-

Pyridoxal-5'-phosphate (PLP): The essential cofactor for transaminase activity.

-

Amine Donor:

-

L-Alanine: A bio-based amine donor.

-

Isopropylamine (IPA): A cost-effective amine donor.[9]

-

-

For L-Alanine recycling system (optional but recommended):

-

Alanine Dehydrogenase (AlaDH): To regenerate L-alanine from pyruvate.

-

Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH): For cofactor (NADH) regeneration.

-

Ammonium formate or Glucose: As the ultimate source of the amino group and reducing equivalents, respectively.

-

Buffers and Reagents

-

HEPES buffer (50 mM, pH 8.2)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric Acid (HCl) solution (for pH adjustment)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (for HPLC mobile phase)

-

Standard of 5-(Aminomethyl)furan-2-carboxylic acid (for HPLC calibration)

Experimental Protocols

Protocol 1: Activity Assay for ω-Transaminase (Cv-ωTA)

Before proceeding with the synthesis, it is crucial to determine the activity of the transaminase preparation. A common method is a spectrophotometric assay that monitors the formation of acetophenone from the transamination of (S)-α-methylbenzylamine.[10]

-

Prepare the Assay Mixture: In a UV-transparent cuvette, prepare a 1 mL reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

5 mM (S)-α-methylbenzylamine

-

5 mM Pyruvate

-

0.1 mM PLP

-

-

Initiate the Reaction: Add a known amount of the Cv-ωTA enzyme solution to the cuvette to start the reaction.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 245 nm (the wavelength at which acetophenone has a significant absorbance).

-

Calculate Activity: The activity of the enzyme (in U/mL, where 1 U is defined as the amount of enzyme that produces 1 µmol of acetophenone per minute) can be calculated using the Beer-Lambert law (ε₂₄₅ for acetophenone = 12 mM⁻¹ cm⁻¹).[10]

Protocol 2: Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFC)

This protocol describes a typical lab-scale batch synthesis of AMFC from FFCA using Cv-ωTA.

Rationale for Amine Donor Selection:

-

L-Alanine: The use of L-alanine as an amine donor is environmentally benign. However, the reaction equilibrium can be unfavorable. To drive the reaction to completion, it is often necessary to use a co-enzyme recycling system to remove the pyruvate by-product.[11][12]

-

Isopropylamine (IPA): IPA is a cost-effective amine donor, and the acetone by-product is volatile and can be easily removed, which helps to shift the reaction equilibrium towards product formation.[9] However, high concentrations of IPA can sometimes inhibit the enzyme.

Reaction Setup (Example using L-Alanine with recycling):

-

Reaction Buffer: Prepare 100 mM potassium phosphate buffer (pH 8.0).

-

Reaction Mixture: In a suitable reaction vessel, combine the following components in the specified order:

-

Buffer to the desired final volume.

-

50 mM FFCA (substrate)

-

100 mM L-Alanine (amine donor)

-

1 mM PLP (cofactor)

-

1 mM NAD⁺

-

200 mM Ammonium formate

-

5 U/mL Alanine Dehydrogenase (AlaDH)

-

5 U/mL Formate Dehydrogenase (FDH)

-

-

Enzyme Addition: Add the pre-determined amount of Cv-ωTA (e.g., 10-20 mg of lyophilized powder or a corresponding volume of enzyme solution per 100 mg of substrate).

-

Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24-48 hours.

-

Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by HPLC (see Protocol 3) to monitor the consumption of FFCA and the formation of AMFC.

Reaction Setup (Example using Isopropylamine):

-

Reaction Buffer: Prepare 100 mM potassium phosphate buffer (pH 8.0).

-

Reaction Mixture: In a suitable reaction vessel, combine:

-

Buffer to the desired final volume.

-

50 mM FFCA

-

500 mM Isopropylamine (amine donor)

-

1 mM PLP

-

-

Enzyme Addition: Add Cv-ωTA as described above.

-

Incubation: Incubate at 30°C with gentle agitation. If possible, perform the reaction under a slight vacuum or with a gentle stream of an inert gas (e.g., nitrogen) to facilitate the removal of the acetone by-product.

-

Monitoring: Monitor the reaction progress by HPLC.

Protocol 3: HPLC Analysis of AMFC

-

Sample Preparation: Dilute the reaction aliquots with the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

HPLC System: A standard reverse-phase HPLC system with a UV detector is suitable.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) at a flow rate of 1.0 mL/min can be used.[3] Alternatively, an isocratic mobile phase of 0.06 N H₂SO₄ (60%) and methanol (40%) can be employed.[13]

-

Detection: Monitor the absorbance at a suitable wavelength (e.g., 265 nm) for both FFCA and AMFC.

-

Quantification: Create a calibration curve using a standard of known AMFC concentrations to quantify the product yield.

Protocol 4: Purification of AMFC

-

Enzyme Removal: After the reaction is complete, centrifuge the reaction mixture to pellet the enzymes (if using whole cells or precipitated enzyme). If using soluble enzymes, they can be removed by ultrafiltration.

-

pH Adjustment: Adjust the pH of the supernatant to the isoelectric point of AMFC to induce precipitation.

-

Crystallization: Cool the solution to 4°C to facilitate the crystallization of AMFC.

-

Isolation: Collect the precipitated AMFC by filtration and wash with cold water.

-

Drying: Dry the purified AMFC under vacuum.

-

Purity Check: Assess the purity of the final product by HPLC.

Data Presentation

| Parameter | Condition 1 (L-Alanine) | Condition 2 (IPA) |

| Substrate (FFCA) Conc. | 50 mM | 50 mM |

| Amine Donor Conc. | 100 mM | 500 mM |

| Temperature | 30°C | 30°C |

| pH | 8.0 | 8.0 |

| Reaction Time | 24-48 h | 24-48 h |

| Expected Yield | >90% | >95% |

| Purity | >98% | >98% |

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic synthesis of AMFC.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | 1. Inactive enzyme. | - Perform an enzyme activity assay (Protocol 1).- Ensure proper storage of enzymes (-20°C or -80°C). |

| 2. Missing or degraded cofactor (PLP). | - Add fresh PLP to the reaction mixture. PLP is light-sensitive, so store it properly. | |

| 3. Sub-optimal pH or temperature. | - Verify the pH of the reaction buffer.- Ensure the incubator is at the correct temperature (30°C). | |

| Reaction stalls at ~50% conversion | 1. Unfavorable reaction equilibrium. | - If using L-alanine, ensure the recycling system (AlaDH/FDH) is active.- If using IPA, try removing acetone by applying a slight vacuum or gentle gas stream.[14] |

| 2. Product inhibition. | - Consider using in situ product removal techniques, such as extraction.[11] | |

| Enzyme instability | 1. Dissociation of the enzyme dimer. | - Ensure sufficient PLP is present, as it helps stabilize the dimeric form.[2][6] |

| 2. Presence of organic solvents or other denaturants. | - Minimize the use of co-solvents if possible. Some transaminases show improved stability in the presence of additives like glycerol or DMSO.[5] |

References

-

Almac. (n.d.). Application of ω-Transaminases in the Pharmaceutical Industry. Retrieved from [Link]